molecular formula C9H10FNO2 B1310463 N-(3-Fluoro-4-methoxyphenyl)acetamide CAS No. 452-15-3

N-(3-Fluoro-4-methoxyphenyl)acetamide

Cat. No.: B1310463
CAS No.: 452-15-3
M. Wt: 183.18 g/mol
InChI Key: AZFVYVOCDNNSKZ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Hydrogenation for Green Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide serves as an important intermediate for the production of azo disperse dyes. A study highlighted the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, demonstrating an environmentally friendly synthesis approach with high selectivity and stability (Zhang Qun-feng, 2008).

Radioligands for Peripheral Benzodiazepine Receptor

Research has developed potent radioligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, targeting the peripheral benzodiazepine receptors (PBR). These compounds, explored for their binding sites in rat brains, are instrumental in studying brain disorders and developing diagnostic tools (Ming-Rong Zhang et al., 2003).

Synthesis of Novel Compounds

A study on the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a primary compound, expanding the chemical repertoire for further pharmaceutical research (Yang Man-li, 2008).

Inhibitors for Protein Tyrosine Phosphatase 1B

The design and synthesis of 2-(4-methoxyphenyl) ethyl] acetamide derivatives have demonstrated significant PTP1B inhibitory activity. These studies correlate well with docking studies, offering insights into antidiabetic activity in vivo (A. Saxena et al., 2009).

Pharmacological Potentials

N-acetyldopamine derivatives from traditional Chinese medicine sources have been explored for treating various conditions, showing the therapeutic potential of acetamide derivatives in traditional and modern medicine applications (Lu Yang et al., 2015).

Safety and Hazards

The safety data sheet for “N-(3-Fluoro-4-methoxyphenyl)acetamide” suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFVYVOCDNNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-methoxyaniline (1.15 g, 8.15 mmol) in dry CH2Cl2 (81 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer were added DIEA (5.4 mL, 32.7 mmol), DMAP (221 mg, 1.81 mmol) and acetic anhydride (4.4 mL, 46.5 mmol) and the mixture was stirred overnight at RT. The solution was washed with brine (10 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 50:50) gave N-(3-fluoro-4-methoxyphenyl)acetamide SMA 44032 as a brown solid (1.08 g, 72% yield).
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1.15 g
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81 mL
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5.4 mL
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4.4 mL
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221 mg
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Yield
72%

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-methoxyaniline (56.4 g; 400 mmol) and triethylamine (56 ml; 400 mmol) in dichloromethane (400 ml) is cooled down using an ice bath. Acetic anhydride (57 ml; 600 mmol) is added dropwise and the reaction mixture is agitated for 3 hours at ambient temperature. The reaction medium is then washed successively with water, with an aqueous solution of 10% sodium bicarbonate then with an aqueous solution saturated in sodium chloride. The organic fraction is dried over sodium sulphate and concentrated under reduced pressure. The residue is recrystallized from an ethyl acetate/pentane mixture in order to produce 66.5 g (91%) of a white solid, m.p. 120° C.
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56.4 g
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56 mL
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400 mL
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57 mL
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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